molecular formula C17H21N3O4 B11967907 2-(1-Methyl-1H-pyrrol-2-YL)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

2-(1-Methyl-1H-pyrrol-2-YL)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B11967907
M. Wt: 331.4 g/mol
InChI Key: OKMHWWYTOUOGAL-WOJGMQOQSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide: This compound itself.

    2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazine: A similar compound with a slight structural variation.

    2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazone: Another related compound with different functional groups.

Uniqueness

2-(1-Methyl-1H-pyrrol-2-YL)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide stands out due to its unique combination of the pyrrole and trimethoxybenzylidene moieties, which may confer specific chemical and biological properties. Its structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H21N3O4/c1-20-7-5-6-13(20)10-16(21)19-18-11-12-8-14(22-2)17(24-4)15(9-12)23-3/h5-9,11H,10H2,1-4H3,(H,19,21)/b18-11+

InChI Key

OKMHWWYTOUOGAL-WOJGMQOQSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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